Sodium m-Xylene-4-sulfonate
Description
Sodium m-Xylene-4-sulfonate (CAS No. 827-21-4), also known as 2,4-dimethylbenzenesulfonic acid sodium salt monohydrate, is an organo-sulfur compound with the molecular formula C₈H₉NaO₃S·H₂O and a molecular weight of 204.24 g/mol (hydrate form) . It is derived from m-xylene-4-sulfonic acid, a simple aromatic sulfonic acid featuring a sulfonate group (-SO₃⁻) attached to the meta position of a dimethylbenzene ring .
This compound is widely utilized in pharmaceutical synthesis (e.g., as an intermediate for antibacterial agents), industrial catalysis, and surfactant formulations due to its water solubility and stability .
Properties
IUPAC Name |
sodium;2,4-dimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQXYSKWRDJNAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041639 | |
| Record name | Sodium m-xylene-4-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-21-4 | |
| Record name | Sodium m-xylene-4-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,4-dimethyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium m-xylene-4-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium m-xylene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM M-XYLENE-4-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89D78082VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Sodium m-xylene-4-sulfonate (also known as sodium xylenesulfonate) is a sulfonic acid derivative that has garnered attention for its biological activity and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
This compound is represented by the chemical formula and is characterized as an odorless white crystalline powder. It is soluble in water and exhibits hydrotropic properties, enhancing the solubility of various organic compounds in aqueous solutions .
Biological Activity
1. Toxicological Studies
Research has demonstrated that sodium xylenesulfonate exhibits low toxicity in various animal models. A study conducted by the National Toxicology Program evaluated the compound's toxicological potential through dermal application in rats and mice over extended periods. Key findings include:
- Survival Rates : All subjects survived throughout the studies, indicating a high safety profile.
- Body Weight : Final mean body weights of treated groups were comparable to control groups, suggesting no significant adverse effects on growth .
- Dermal Effects : Observations included skin discoloration and crusty deposits at application sites, which were not deemed severe or treatment-related .
2. Genetic Toxicology
This compound functions primarily as a hydrotrope, enhancing the solubility of hydrophobic compounds in water. This property is particularly useful in biochemical applications where solubilization of poorly soluble substances is required. The mechanism involves disrupting hydrophobic interactions among solute molecules, thereby increasing their solubility in aqueous environments .
Case Studies
Several studies have highlighted the practical applications of this compound:
- Pharmaceutical Formulations : It has been utilized to improve the solubility of active pharmaceutical ingredients (APIs) in liquid formulations, facilitating better bioavailability.
- Detergent Formulation : Its ability to act as a surfactant makes it valuable in formulating detergents and cleaning agents, where it enhances the solubilization of oils and fats .
Research Findings
The following table summarizes key findings from various studies on this compound:
Scientific Research Applications
Industrial Applications
1. Surfactant in Detergents
- Sodium m-Xylene-4-sulfonate is primarily used as an anionic surfactant in liquid detergents. It can constitute up to 10% of the total formulation, enhancing cleaning efficiency by reducing surface tension and improving wetting properties .
- It serves as a solubilizer for hydrophobic compounds, allowing for better incorporation of oils and other difficult-to-dissolve substances in cleaning products .
2. Hydrotrope
- This compound acts effectively as a hydrotrope , which helps solubilize hydrophobic substances in aqueous solutions. Its ability to maintain clarity in formulations makes it particularly valuable in household cleaning products and personal care items such as shampoos and conditioners .
3. Emulsifier and Dispersant
- This compound is utilized as an emulsifier in various formulations, including food packaging adhesives and industrial coatings. It helps stabilize emulsions by reducing interfacial tension between immiscible liquids .
- As a dispersant , it aids in the uniform distribution of particles in suspensions, which is crucial for products like paints and agricultural formulations .
Research Findings
Numerous studies have documented the effectiveness of this compound in enhancing the performance of various products:
- A study highlighted its role in increasing the solubility of lecithin, demonstrating its potential as a hydrotrope in complex formulations .
- Technical reports have shown that it can be used effectively in oilfield applications, such as acidification processes, where its dispersing properties help improve the efficiency of drilling fluids .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Sodium m-Xylene-4-sulfonate with structurally or functionally analogous sodium salts, emphasizing physicochemical properties and applications.
Table 1: Comparative Properties of this compound and Related Compounds
Key Observations:
Molecular Weight: this compound has a significantly higher molecular weight (>200 g/mol) compared to inorganic sodium salts like NaOH (40 g/mol) or NaHCO₃ (84 g/mol), reflecting its aromatic sulfonate structure .
Solubility : While exact solubility data for this compound are unavailable, its use in aqueous surfactant systems implies high water solubility, comparable to NaBF₃ (108 g/100 mL) but lower than NaOH (111 g/100 mL) .
Thermal Stability: Inorganic salts like NaNO₃ and NaBF₄ exhibit higher melting points (>300°C), whereas this compound’s organic framework likely reduces thermal stability, though specific data are lacking .
Applications: this compound is distinguished by its niche roles in pharmaceuticals (e.g., antibacterial agents) and catalysis, unlike NaNO₃ (agriculture) or NaHCO₃ (food/medicine) .
Safety: Unlike corrosive NaOH or reactive NaNO₃, this compound poses minimal hazards under standard conditions, enhancing its suitability for lab and industrial use .
Limitations:
The provided evidence lacks direct data on structural isomers (e.g., para- or ortho-xylene sulfonates), which could clarify positional effects on solubility or reactivity. Further research is needed to compare sulfonate derivatives systematically.
Preparation Methods
Reaction Mechanism and Conditions
The electrophilic substitution occurs at the para position of m-xylene due to the directing effects of the methyl groups. Critical parameters include:
The process achieves 92–95% yield of m-xylene-4-sulfonic acid, with the remaining 5–8% comprising isomers and sulfone byproducts. Post-reaction, the mixture is cooled to 10–15°C to crystallize the product as a dihydrate (C₈H₁₀SO₃·2H₂O). The filtrate, containing 70–78% sulfuric acid, is recycled into subsequent batches, eliminating waste acid generation.
Sulfur Trioxide (SO₃) Sulfonation
For higher-purity applications, gaseous SO₃ is employed in thin-film reactors. This method minimizes water content, reducing side reactions and improving sulfonic acid yield (98–99%).
Process Overview
-
Film Reactor Setup : m-Xylene is fed into a vertical reactor, forming a thin film on cooled walls (20–30°C).
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SO₃ Introduction : Gaseous SO₃ (2–5% v/v in dry air) reacts exothermically with m-xylene.
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Quenching : The product is immediately quenched with water to prevent over-sulfonation.
Advantages over H₂SO₄ methods include:
-
No solvent requirements.
Neutralization and Salt Formation
Neutralization of m-xylene-4-sulfonic acid with sodium hydroxide produces the sodium salt. US4608204A highlights the critical role of sodium chloride (NaCl) in reducing viscosity during this step.
Neutralization Protocol
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Acid Dilution : The sulfonic acid is diluted to 20–30% concentration in water.
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NaOH Addition : 3–6 wt% aqueous NaOH is added stoichiometrically (pH 7–8).
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NaCl Incorporation : 3–5 wt% NaCl (based on sulfonate mass) is introduced to lower viscosity by 60–80%.
| NaCl Concentration (wt%) | Viscosity (cP) at 70°F | Mixture Stability |
|---|---|---|
| 0 | 19,750 | Gel-like, inhomogeneous |
| 3 | 8,200 | Moderate flow |
| 5 | 4,500 | Low viscosity, homogeneous |
Purification and Crystallization Techniques
Crystallization is the preferred purification method due to the compound’s high water solubility. Key steps include:
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Cooling Crystallization : The neutralized solution is cooled to 0–5°C, yielding 85–90% pure sodium m-xylene-4-sulfonate.
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Centrifugation : A basket centrifuge removes residual sulfuric acid (if present) and NaCl.
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Recrystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to 10°C for high-purity crystals (>99%).
Industrial-Scale Production and Process Optimization
Large-scale manufacturing employs continuous reactors and automated neutralization systems. Key innovations include:
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Recycled Sulfuric Acid Systems : Filtrate from crystallization (70–78% H₂SO₄) is reused, reducing raw material costs by 40%.
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In-Line Mixers : For SO₃ processes, static mixers ensure uniform gas-liquid contact, enhancing yield by 12%.
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Real-Time pH Monitoring : Automated NaOH dosing maintains neutralization efficiency (±0.2 pH units).
Q & A
Q. What mechanistic insights explain this compound’s role in stabilizing reactive intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
